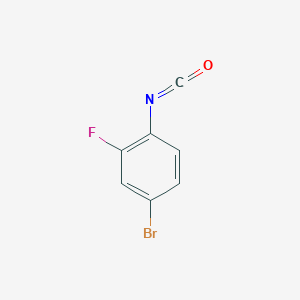

4-Bromo-2-fluorophenyl isocyanate

Description

Significance and Research Context of Halogenated Isocyanates

Halogenated organic compounds, which include a carbon structure with one or more halogen atoms like fluorine, chlorine, bromine, or iodine, are a broad class of chemicals. naturvardsverket.se Within this category, halogenated isocyanates represent a vital group of reagents in organic chemistry. The inclusion of halogens on an isocyanate-bearing molecule can significantly influence its chemical properties and reaction dynamics. These alterations are pivotal in the synthesis of pharmaceuticals, agrochemicals, and polymers. acs.org

The type of halogen and its position on the aromatic ring can modify the electrophilicity of the isocyanate group, thereby affecting its reactivity towards nucleophiles. acs.org This allows for fine-tuning the reaction rates and selectivity in the formation of ureas, urethanes, and other derivatives. Many halogenated organic substances are noted for their environmental persistence, and their effects depend on the specific substance. naturvardsverket.se Research in this area is often driven by the need to create new molecules with specific biological activities or materials with enhanced properties such as thermal stability or flame retardancy.

Overview of 4-Bromo-2-fluorophenyl Isocyanate within Organic Synthesis and Advanced Materials

This compound is a specialized chemical compound utilized in various research applications. georganics.sk As an isocyanate, its primary function in organic synthesis is to react with nucleophiles like alcohols, amines, and water. wikipedia.orgyoutube.com The reaction with alcohols forms urethane (B1682113) linkages, which are the basis for producing polyurethanes, a versatile class of polymers. wikipedia.orgyoutube.com Polyurethanes are integral to manufacturing a wide array of products, including foams, coatings, and elastomers used in furniture, insulation, and automotive parts. youtube.com

The presence of both a bromine and a fluorine atom on the phenyl ring of this compound provides specific advantages. These halogens can serve as reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. While specific, large-scale applications for this particular isocyanate are not as widespread as for commodity diisocyanates like MDI or TDI, it is a valuable tool in research and development for creating novel compounds. wikipedia.org For instance, the related compound 4-Bromophenyl isocyanate has been used in the synthesis of mixed bisamide derivatives. sigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 88112-75-8 |

| Molecular Formula | C₇H₃BrFNO |

| Boiling Point | 56 °C at 0.1 mm Hg |

| Density | 1.664 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.567 |

Data sourced from ChemicalBook. chemicalbook.com

Historical Development and Evolution of Research on Aryl Isocyanates

The field of isocyanate chemistry was fundamentally established in 1937 by Otto Bayer and his colleagues, who first described the polyaddition reaction between isocyanates and polyhydroxy compounds to form polyurethanes. rsc.org This discovery laid the groundwork for the modern polyurethane industry. rsc.org

Historically, the primary industrial method for producing isocyanates has been the phosgenation of amines. wikipedia.orgyoutube.com This process involves reacting an amine with phosgene (B1210022) (COCl₂), a highly toxic gas, which proceeds through a carbamoyl (B1232498) chloride intermediate to yield the isocyanate. wikipedia.orgyoutube.com Due to the significant hazards associated with phosgene, its use requires stringent safety precautions. wikipedia.orgyoutube.com

In laboratory settings and in efforts to develop "greener" synthetic routes, several alternative methods for synthesizing aryl isocyanates have been developed. These are often rearrangement reactions involving nitrene intermediates, such as:

Curtius Rearrangement: The thermal decomposition of an acyl azide (B81097) to an isocyanate and nitrogen gas. wikipedia.orgrsc.org

Hofmann Rearrangement: The reaction of a primary amide with a halogen and a base.

Lossen Rearrangement: The conversion of a hydroxamic acid derivative to an isocyanate. wikipedia.org

More recently, research has focused on the reductive carbonylation of nitroarenes using catalysts to avoid the hazardous intermediates of older methods. acs.org There is also a growing interest in producing isocyanates from bio-based resources, such as fatty acids, to enhance sustainability, though this area is still under development. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 88112-75-8 | C₇H₃BrFNO |

| 4-Bromophenyl isocyanate | 2493-02-9 | C₇H₄BrNO |

| 4-Bromo-2-fluoroaniline (B1266173) | 367-24-8 | C₆H₅BrFN |

| Methylene (B1212753) diphenyl diisocyanate (MDI) | 101-68-8 | C₁₅H₁₀N₂O₂ |

| Toluene (B28343) diisocyanate (TDI) | 26471-62-5 | C₉H₆N₂O₂ |

| Phosgene | 75-44-5 | COCl₂ |

| Carbon dioxide | 124-38-9 | CO₂ |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTYHGYKFYTBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369863 | |

| Record name | 4-Bromo-2-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88112-75-8 | |

| Record name | 4-Bromo-2-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Fluorophenyl Isocyanate

Phosgenation Routes

Phosgenation remains a principal industrial method for the production of isocyanates. This process involves the reaction of a primary amine, in this case, 4-bromo-2-fluoroaniline (B1266173), with phosgene (B1210022) (COCl₂).

Reaction of 4-Bromo-2-fluorobenzylamine with Phosgene

The direct phosgenation of 4-bromo-2-fluoroaniline is a common method for synthesizing 4-bromo-2-fluorophenyl isocyanate. The reaction proceeds by introducing phosgene to a solution of 4-bromo-2-fluoroaniline. The aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule. This is followed by the elimination of two molecules of hydrogen chloride (HCl).

A similar synthesis has been described for the chlorinated analog, 4-chloro-2-fluorophenyl isocyanate, where 4-chloro-2-fluoroaniline (B1294793) is treated with trichloromethyl chloroformate (a phosgene equivalent) in a solvent like toluene (B28343). prepchem.com The reaction mixture is typically heated to reflux to ensure completion. prepchem.com The underlying chemistry for the bromo- a fluoro-substituted aniline follows the same principles. The starting material, 4-bromo-2-fluoroaniline, can be synthesized from 2-fluoroaniline (B146934) through bromination using reagents like N-bromosuccinimide. prepchem.comgoogle.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the phosgenation reaction are highly dependent on the reaction conditions. Key parameters for optimization include:

Solvent: Inert solvents are crucial for this reaction. Toluene is a commonly used solvent as it allows for refluxing at a temperature that facilitates the reaction while being relatively inert to the reactants and products. prepchem.com Other chlorinated solvents like methylene (B1212753) chloride can also be employed. prepchem.com

Temperature: The reaction is often initiated at a lower temperature during the addition of phosgene to control the initial exothermic reaction, and then heated to reflux (e.g., 90°C or higher) to drive the reaction to completion. chemicalbook.com

Reagent Addition: A dropwise addition of phosgene or its equivalent to the aniline solution is typically performed to manage the reaction rate and heat generation. prepchem.com

By-product Removal: The removal of the HCl by-product is essential to push the reaction equilibrium towards the product side. This can be achieved by heating the reaction mixture or by using an inert gas purge.

Table 1: Reaction Parameters for a Representative Phosgenation Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 4-chloro-2-fluoroaniline | prepchem.com |

| Reagent | Trichloromethyl chloroformate | prepchem.com |

| Solvent | Toluene | prepchem.com |

| Reaction Time | 16 hours | prepchem.com |

| Temperature | Reflux | prepchem.com |

Alternative Synthetic Pathways

Concerns over the high toxicity of phosgene have driven research into alternative, safer synthetic routes for isocyanates. rsc.org

In Situ Generation of Isocyanates from Precursors

Developing processes that avoid the handling of hazardous reagents like phosgene is a significant area of research. rsc.org Methods for the in situ generation of isocyanates provide a safer alternative. These methods often involve the thermal or photochemical decomposition of precursors like acyl azides (Curtius rearrangement), hydroxamic acids (Lossen rearrangement), or amides (Hofmann rearrangement). For this compound, this would involve preparing the corresponding 4-bromo-2-fluorobenzoyl azide (B81097) or a related precursor, which would then rearrange to form the isocyanate.

Displacement Reactions Involving Alkali Metal Cyanates and Alkyl Halides

The reaction of an alkyl halide with an alkali metal cyanate (B1221674), such as sodium or potassium cyanate, is a known method for the synthesis of alkyl isocyanates. This reaction proceeds via a nucleophilic displacement where the cyanate ion attacks the electrophilic carbon of the alkyl halide.

In the context of synthesizing a molecule related to this compound, one could consider the reaction of 4-bromo-2-fluorobenzyl bromide with an alkali metal cyanate. This reaction, however, would yield 4-bromo-2-fluorobenzyl isocyanate, an isomer of the target compound where the isocyanate group is attached to a methylene bridge rather than directly to the phenyl ring. The synthesis of aryl isocyanates like this compound directly from the corresponding aryl halide via this method is generally not feasible due to the lower reactivity of aryl halides in nucleophilic substitution reactions compared to alkyl halides.

Rearrangement Reactions for Isocyanate Formation

The conversion of carboxylic acid derivatives into isocyanates can be effectively achieved through several classical name reactions, including the Schmidt, Curtius, and Lossen rearrangements. These reactions provide pathways to isocyanates from different starting materials, each with its own mechanistic features.

General Overview of Rearrangement Reactions for Isocyanate Synthesis

| Reaction | Starting Material | Key Reagent(s) | Intermediate |

| Schmidt Reaction | Carboxylic Acid | Hydrazoic acid (HN₃), Strong acid | Acyl azide |

| Curtius Rearrangement | Acyl Halide/Carboxylic Acid | Sodium azide (NaN₃) | Acyl azide |

| Lossen Rearrangement | Hydroxamic Acid | Activating agent (e.g., sulfonyl chloride) | O-Acyl hydroxamate |

This table provides a general overview of the starting materials and key reagents for the Schmidt, Curtius, and Lossen rearrangements for the synthesis of isocyanates.

Schmidt Reaction

The Schmidt reaction facilitates the conversion of a carboxylic acid to an isocyanate. sioc-journal.cn The process begins with the protonation of the carboxylic acid in the presence of a strong acid, which is then attacked by hydrazoic acid to form an acyl azide intermediate. This intermediate subsequently rearranges, losing nitrogen gas, to yield the isocyanate. While a versatile method, the use of highly toxic and explosive hydrazoic acid is a significant drawback.

Curtius Rearrangement

The Curtius rearrangement is a thermal decomposition of an acyl azide to form an isocyanate and nitrogen gas. nih.govwikipedia.org The acyl azide is typically prepared from a carboxylic acid or its corresponding acyl halide. organic-chemistry.orgmasterorganicchemistry.com A key advantage of the Curtius rearrangement is that it can proceed under mild, neutral conditions, and the isocyanate can often be generated and used in situ or isolated if desired. nih.govorganic-chemistry.org The reaction is known for its high yields and tolerance of a wide range of functional groups. masterorganicchemistry.com Modern modifications of this reaction often focus on one-pot procedures to enhance efficiency and safety. organic-chemistry.org

Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. researchgate.netnumberanalytics.com This reaction requires an activating agent to facilitate the rearrangement. numberanalytics.com Recent advancements have focused on developing milder and more efficient protocols, including base-mediated self-propagating methods that reduce the need for external activating agents. rsc.org Like the Curtius rearrangement, the Lossen rearrangement is valued for its ability to proceed under relatively mild conditions. researchgate.net

While these rearrangement reactions are established methods for the synthesis of isocyanates, specific documented examples detailing the synthesis of this compound using these methods are not prevalent in the reviewed literature. However, the general principles of these reactions are applicable to the synthesis of this and other substituted aromatic isocyanates from the corresponding carboxylic acids or their derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of isocyanate synthesis, this involves developing safer reagents, using environmentally benign solvents, and optimizing reaction conditions for energy efficiency and waste reduction. nih.gov

Catalyst Development for Enhanced Selectivity and Yield

The development of advanced catalysts is crucial for improving the efficiency and selectivity of isocyanate synthesis. For rearrangement reactions, catalysts can play a role in lowering activation energies and directing the reaction towards the desired product, minimizing the formation of byproducts. For instance, in variations of the Lossen rearrangement, metal catalysts have been explored to facilitate the transformation under milder conditions. sioc-journal.cn Similarly, catalysts are investigated to improve the efficiency of non-phosgene routes to isocyanates, which are considered greener alternatives to traditional methods. nih.gov While specific catalysts for the synthesis of this compound are not detailed in the available literature, the general trend in isocyanate production is towards the use of catalysts that allow for lower reaction temperatures and pressures, thereby reducing energy consumption.

Solvent Selection for Reduced Environmental Impact

The choice of solvent can significantly impact the environmental footprint of a chemical process. Traditional solvents for isocyanate synthesis, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. Green chemistry encourages the use of safer, more sustainable alternatives. Research in this area for isocyanate production includes the investigation of ionic liquids, supercritical fluids, and bio-based solvents. For instance, some studies have explored the use of greener solvents in related reactions, which could be applicable to the synthesis of this compound. The ideal solvent would not only be environmentally benign but also facilitate high reaction yields and easy product separation.

Process Intensification and Economic Efficiency

Process intensification involves developing smaller, safer, and more energy-efficient manufacturing processes. In the context of isocyanate synthesis, a key area of development is the use of continuous flow reactors. These systems offer enhanced control over reaction parameters such as temperature and pressure, which is particularly important when dealing with hazardous intermediates like acyl azides in the Curtius rearrangement. Continuous flow processes can lead to higher yields, reduced reaction times, and improved safety, all of which contribute to greater economic efficiency. While specific studies on the process intensification for this compound production are not widely reported, the application of these principles from the broader isocyanate industry would be a logical step towards a more sustainable and cost-effective synthesis.

Nucleophilic Addition Reactions of the Isocyanate Moiety

The core reactivity of this compound lies in the nucleophilic addition to the central carbon atom of the isocyanate group. This reaction is the foundation for the synthesis of a diverse array of compounds.

The reaction between this compound and primary or secondary amines is a well-established method for the synthesis of unsymmetrical N,N'-disubstituted ureas. wikipedia.org This reaction is typically rapid and proceeds readily, often at room temperature, in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). commonorganicchemistry.com No external base is usually required for this transformation. commonorganicchemistry.com

Similarly, reaction with hydrazine (B178648) or its derivatives leads to the formation of the corresponding semicarbazides. These reactions are crucial in the synthesis of various biologically active molecules and are often employed in the creation of libraries for drug discovery.

Table 1: Examples of Urea (B33335) Synthesis from Isocyanates and Amines

| Isocyanate | Amine | Product (Urea Derivative) |

| Phenyl isocyanate | Aniline | N,N'-Diphenylurea |

| 4-Chlorophenyl isocyanate | Benzylamine | 1-(4-chlorophenyl)-3-benzylurea |

| This compound | Methylamine | 1-(4-bromo-2-fluorophenyl)-3-methylurea |

The formation of a urea derivative from the reaction of an isocyanate with an amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This initial attack results in the formation of a zwitterionic intermediate. Subsequently, a rapid proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate moiety occurs, yielding the stable urea product. commonorganicchemistry.com

The efficiency of the reaction between this compound and an amine is influenced by the nucleophilicity and steric hindrance of the amine.

Nucleophilicity: More nucleophilic amines, such as aliphatic amines, generally react faster than less nucleophilic amines, like aromatic amines. Electron-donating groups on the aromatic ring of an aniline derivative will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.

Steric Hindrance: Sterically hindered amines, such as secondary amines with bulky substituents, will react more slowly than less hindered primary amines. Significant steric bulk around the nitrogen atom can impede its approach to the electrophilic carbon of the isocyanate, thereby reducing the reaction rate.

This compound readily reacts with alcohols to form carbamates, also known as urethanes. organic-chemistry.orgorganic-chemistry.org This reaction is another example of nucleophilic addition to the isocyanate group, with the oxygen atom of the alcohol acting as the nucleophile. The reaction can be catalyzed by the presence of certain catalysts to increase the rate of carbamylation. google.com The resulting carbamates are stable compounds with applications in various fields, including the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org

Table 2: Synthesis of Carbamates from this compound and Alcohols

| Alcohol | Product (Carbamate Derivative) |

| Methanol | Methyl (4-bromo-2-fluorophenyl)carbamate |

| Ethanol | Ethyl (4-bromo-2-fluorophenyl)carbamate |

| Isopropanol | Isopropyl (4-bromo-2-fluorophenyl)carbamate |

The reaction of this compound with water is a significant consideration, particularly in industrial processes. The initial reaction with water leads to the formation of an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield 4-bromo-2-fluoroaniline and carbon dioxide. researchgate.net The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical diaryl urea, in this case, 1,3-bis(4-bromo-2-fluorophenyl)urea. excli.de This side reaction can be a competing pathway in syntheses involving isocyanates if water is present.

Reactions with Amines: Formation of Substituted Ureas and Semicarbazides

Cyclization Reactions Involving this compound

Other Significant Chemical Transformations

Beyond cyclizations, this compound is involved in other key chemical transformations, notably as a product of rearrangement reactions and as a monomer in polymerization processes.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnumberanalytics.comnumberanalytics.com Therefore, this compound is a key intermediate in the synthesis of 4-bromo-2-fluoroaniline from 4-bromo-2-fluorobenzamide.

The mechanism involves the following steps:

N-Bromination: The primary amide (4-bromo-2-fluorobenzamide) is treated with bromine in the presence of a strong base (like sodium hydroxide) to form an N-bromoamide. numberanalytics.com

Deprotonation: The base then abstracts a proton from the nitrogen atom, yielding a bromoamide anion. numberanalytics.com

Rearrangement: This anion undergoes a concerted rearrangement. The aryl group (4-bromo-2-fluorophenyl) migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. numberanalytics.com This key step results in the formation of this compound. wikipedia.orgchemistrywithwiley.com

Hydrolysis: Under aqueous basic conditions, the isocyanate intermediate is typically hydrolyzed to a carbamic acid, which then spontaneously decarboxylates to yield the final product, 4-bromo-2-fluoroaniline. wikipedia.org

However, if the reaction is carried out under anhydrous conditions, the intermediate isocyanate, in this case, this compound, can be isolated. thermofisher.com Modifications to the standard Hofmann rearrangement exist, such as using reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds to achieve the transformation under different conditions. wikipedia.orgthermofisher.com

Table 1: Key Steps in the Formation of this compound via Hofmann Rearrangement

| Step | Reactant(s) | Key Transformation | Product of Step |

| 1 | 4-bromo-2-fluorobenzamide, Br₂, NaOH | N-halogenation | N-bromo-4-bromo-2-fluorobenzamide |

| 2 | N-bromo-4-bromo-2-fluorobenzamide, NaOH | Deprotonation | Bromoamide anion |

| 3 | Bromoamide anion | Rearrangement (Aryl migration) | This compound |

Isocyanates can undergo polymerization to form polyisocyanates. Electropolymerization is a technique where a monomer is polymerized on an electrode surface by applying an electric potential. While specific studies on the electropolymerization of this compound are not prominent, the general mechanism for aryl isocyanates involves the activation of the monomer at the electrode surface to form radical ions, which then propagate to form a polymer film. The electronic properties of the substituents on the phenyl ring would influence the ease of oxidation or reduction of the monomer, thereby affecting the polymerization process.

Electronic and Steric Effects of Halogen and Fluorine Substituents on Isocyanate Reactivity

The presence of bromine and fluorine atoms on the phenyl ring significantly impacts the reactivity of the isocyanate group through a combination of electronic and steric effects.

Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Both fluorine and bromine are highly electronegative atoms. They pull electron density away from the aromatic ring through the sigma bond network. This inductive withdrawal makes the phenyl ring electron-deficient. The -I effect of fluorine is stronger than that of bromine due to its higher electronegativity. This electron withdrawal enhances the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles.

In this compound, the fluorine atom is ortho to the isocyanate group, and the bromine atom is meta to it (or para to the fluorine). The strong -I effect of the ortho-fluorine atom has a pronounced influence on the isocyanate group, increasing its reactivity. The combined deactivating effects of both halogens make the aromatic ring itself less susceptible to electrophilic attack, but enhance the reactivity of the isocyanate functional group. Studies on halonitrobenzenes have shown that interactions between adjacent halogen and nitro groups can lead to unique electronic properties, a principle that can be extended to the isocyanate group. nih.gov

Table 2: Summary of Electronic Effects

| Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity of F and Br. | Increases the electrophilicity and reactivity of the isocyanate carbon. Deactivates the aromatic ring. |

| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic pi-system. | Partially offsets the inductive effect. Directs potential electrophilic substitution to positions ortho and para to the halogens. |

Reactivity and Reaction Mechanisms of 4 Bromo 2 Fluorophenyl Isocyanate

The spatial arrangement of the fluoro and bromo substituents on the phenyl ring of this compound has a profound impact on its chemical behavior. The ortho-fluoro and para-bromo groups exert a combination of inductive and resonance effects, which in turn dictate the regioselectivity and rate of reactions, particularly nucleophilic attacks on the isocyanate group.

The high reactivity of isocyanates is primarily due to the electron-deficient nature of the central carbon atom, which is bonded to two highly electronegative atoms, nitrogen and oxygen. researchgate.net This makes the isocyanate carbon highly susceptible to attack by nucleophiles such as alcohols, amines, and water. patsnap.com The substituents on the aromatic ring can either enhance or diminish this electrophilicity.

Electron-withdrawing groups generally increase the reactivity of the isocyanate by further polarizing the N=C=O group, making the carbon atom more electrophilic. nih.gov Conversely, electron-donating groups tend to decrease reactivity by supplying electron density to the ring and, by extension, to the isocyanate group. nih.gov

In the case of this compound, both the fluorine and bromine atoms are halogens, which exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R) due to their lone pairs of electrons. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron withdrawal from the aromatic ring. This deactivates the ring towards electrophilic substitution but activates the isocyanate group towards nucleophilic attack.

The ortho-fluoro substituent primarily exerts a strong inductive electron-withdrawing effect due to its high electronegativity, which increases the electrophilicity of the isocyanate carbon. However, its position ortho to the isocyanate group also introduces significant steric hindrance, potentially impeding the approach of bulky nucleophiles. zenodo.orgmdpi.com

The para-bromo substituent also contributes to the electron-withdrawing nature of the aromatic ring through its inductive effect. While it has a weaker inductive effect compared to fluorine, its position at the para position allows for effective resonance interaction with the ring. However, like all halogens, the inductive effect is dominant. Studies on halogenated phenyl isocyanates have shown that they are generally more reactive than unsubstituted phenyl isocyanate in reactions with nucleophiles. acs.org

Research on the reaction of various substituted isocyanates has provided insights into these effects. For instance, studies on the reaction of phenyl isocyanate with phenols have shown that electron-withdrawing substituents on the phenol (B47542) increase the reaction rate. researchgate.net Similarly, in cobalt-catalyzed reactions, aryl isocyanates bearing electron-withdrawing halogen substituents have demonstrated high reactivity. acs.org

The following table summarizes the expected electronic and steric effects of the substituents in this compound.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect | Steric Effect |

| Fluorine | Ortho | Strong | Weak | Electron-withdrawing | Significant |

| Bromine | Para | Moderate | Weak | Electron-withdrawing | Minimal |

Detailed Research Findings

While specific kinetic studies on this compound are not extensively available in the reviewed literature, the principles of physical organic chemistry allow for well-founded predictions. The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. viu.ca The positive Hammett substituent constants (σ) for both fluorine and bromine indicate their electron-withdrawing nature, which would predict an increased rate of nucleophilic attack on the isocyanate group compared to unsubstituted phenyl isocyanate.

In a study on the catalyst-free hydrophosphinylation of isocyanates, various functionalized aromatic isocyanates, including those with 2-fluoro and 4-bromo substituents, were shown to react smoothly with diphenylphosphine (B32561) oxide, affording the corresponding products in good yields. acs.org This demonstrates the inherent reactivity of these substituted isocyanates.

Furthermore, the synthesis of polyurethane coatings often involves blocked isocyanates. Research on bromo-substituted blocked hexamethylene diisocyanate adducts highlights the role of halogen substituents in modifying the properties and reactivity of the isocyanate precursors. researchgate.net The use of 3-(4-bromophenyl)-1H-pyrazole to block toluene (B28343) diisocyanate has also been reported, indicating the compatibility of the bromo-substituted phenyl moiety in isocyanate chemistry. mdpi.com

In reactions involving 2,4-toluene diisocyanate (TDI), the ortho isocyanate group is known to be significantly less reactive than the para isocyanate group due to the steric hindrance from the adjacent methyl group. mdpi.com By analogy, the ortho-fluoro group in this compound is expected to sterically hinder the approach of nucleophiles to the isocyanate carbon, although the effect may be less pronounced than that of a methyl group.

Applications of 4 Bromo 2 Fluorophenyl Isocyanate in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The isocyanate functional group is a key electrophile in reactions for the synthesis of nitrogen-containing heterocycles. 4-Bromo-2-fluorophenyl isocyanate serves as a valuable precursor for the generation of a range of complex heterocyclic systems.

Substituted quinazoline-2,4-diones are a class of heterocyclic compounds with significant biological activities, making their synthesis a topic of considerable interest. clockss.orgrsc.org One common synthetic route to these molecules involves the reaction of an aryl isocyanate with an anthranilic acid derivative.

In a typical reaction, this compound can be reacted with an appropriate anthranilic acid. The initial step is the nucleophilic attack of the amino group of the anthranilic acid on the electrophilic carbon of the isocyanate, forming a urea (B33335) intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, leads to the formation of the quinazoline-2,4-dione ring system. This method allows for the introduction of the 4-bromo-2-fluorophenyl group at the N-3 position of the quinazoline-2,4-dione core. A metal-free N-H and C-H carbonylation process using a phenyl isocyanate as the carbonyl source can provide a range of synthetically valuable quinazoline-2,4(1H,3H)-diones. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Anthranilic acid | 3-(4-Bromo-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione |

Indolo[1,2-a]quinoxaline derivatives represent a class of fused heterocyclic compounds with interesting photophysical and biological properties. acs.org The synthesis of these complex structures can be approached through multi-step sequences. While a direct reaction using this compound might not be the most common route, its properties can be harnessed in a synthetic strategy.

A plausible approach would involve the initial reaction of this compound with an indole (B1671886) derivative, such as 2-aminoindole. This would lead to the formation of a urea derivative linking the phenyl and indole moieties. Subsequent intramolecular cyclization reactions, potentially through a transition-metal-catalyzed process like a palladium-catalyzed C-H activation/cyclization, could then be employed to construct the quinoxaline (B1680401) ring and complete the indolo[1,2-a]quinoxaline skeleton. acs.orgnih.gov The bromo and fluoro substituents on the phenyl ring could be used to tune the electronic properties of the final molecule or for further functionalization.

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| This compound | 2-Aminoindole | 1-(4-Bromo-2-fluorophenyl)-3-(1H-indol-2-yl)urea | Substituted Indolo[1,2-a]quinoxaline |

Piperazine (B1678402) is a common scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. nih.gov The functionalization of the piperazine ring is a key step in the synthesis of new drug candidates. This compound can be readily incorporated into a piperazine skeleton through the formation of a urea linkage. nih.gov

The reaction involves the nucleophilic attack of one of the secondary amine groups of piperazine on the isocyanate carbon of this compound. This reaction is typically high-yielding and proceeds under mild conditions to afford the corresponding 1-(4-bromo-2-fluorophenyl)-4-substituted-piperazine-1-carboxamide. nih.gov The remaining secondary amine of the piperazine ring can be further functionalized to create diverse molecular structures.

| Reactant 1 | Reactant 2 | Product |

| This compound | Piperazine | 1-(4-Bromo-2-fluorophenyl)piperazine-1-carboxamide |

The reactivity of the isocyanate group extends to the synthesis of other important nitrogen-containing heterocycles, such as triazoles and tetrazoles. These five-membered heterocyclic rings are present in many biologically active compounds. wikipedia.org

For the synthesis of 1,2,4-triazoles, a potential route involves the reaction of this compound with a suitable nitrogen source, such as an aryldiazonium salt, in a decarboxylative cyclization reaction. frontiersin.orgresearchgate.net The synthesis of tetrazoles can be achieved through isocyanide-based multicomponent reactions. rsc.orgscilit.com In such a reaction, an isocyanide, an azide (B81097) source (like trimethylsilyl (B98337) azide), and another component can react in the presence of a catalyst to form the tetrazole ring. nih.govresearchgate.net this compound can be converted to the corresponding isocyanide, which can then participate in these reactions to yield tetrazoles bearing the 4-bromo-2-fluorophenyl substituent.

| Heterocycle | General Method |

| 1,2,4-Triazole | Decarboxylative cyclization of an isocyanate with an aryldiazonium salt. frontiersin.orgresearchgate.net |

| Tetrazole | Isocyanide-based multicomponent reactions. rsc.orgscilit.comnih.govresearchgate.net |

Functionalization and Derivatization of Organic Molecules

Beyond the synthesis of heterocyclic cores, this compound is a valuable reagent for the functionalization and derivatization of various organic molecules.

N,N-Disubstituted S,N'-diarylisothioureas are a class of compounds that have shown biological activity. A novel and general route to these compounds involves the N'-arylation of S-arylisothioureas with aryl isocyanates. clockss.org This reaction provides a straightforward method for the synthesis of S,N'-diarylisothioureas with a wide variety of substituents.

The reaction of this compound with an S-arylisothiourea proceeds through a proposed [2+2] cycloaddition of the isothiourea to the isocyanate, followed by the elimination of isocyanic acid (HNCO). This transformation is notable as it represents an N-arylation of the isothiourea by the isocyanate, rather than the more common simple addition reaction. The reaction is generally applicable to a range of aryl isocyanates, indicating that this compound would be a suitable substrate for this transformation. clockss.org

| Reactant 1 | Reactant 2 | Product |

| This compound | S-Aryl-isothiourea | N-(4-Bromo-2-fluorophenyl)-N',S-diaryl-isothiourea |

Lack of Sufficient Data for Comprehensive Article on this compound's Specific Applications

Despite a thorough search of scientific literature, patents, and chemical databases, there is a significant lack of specific and detailed information regarding the use of the chemical compound This compound in the synthesis of sulfamoyl ureas and its role as a key intermediate in multi-step synthetic sequences.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline, which requires in-depth discussion and data on the following topics:

Role as a Key Intermediate in Multi-Step Synthetic Sequences:While this compound is commercially available and likely used as a building block in organic synthesis, no publications with detailed schemes and findings could be located that describe its use as a "key intermediate" in a multi-step synthesis of more complex molecules.

Without access to specific research detailing these applications, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Exploration of 4 Bromo 2 Fluorophenyl Isocyanate in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents

The chemical architecture of 4-Bromo-2-fluorophenyl isocyanate makes it a crucial starting material and structural component in the synthesis of new therapeutic molecules. The presence of the highly reactive isocyanate functional group allows for straightforward reactions with nucleophiles like amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively, which are common in drug structures.

Scaffold for Developing New Therapeutic Agents

This compound serves as a fundamental scaffold in synthetic chemistry. It is listed as a reactant in patents for creating a variety of substituted compounds, highlighting its utility as a versatile building block google.comgoogle.comsigmaaldrich.com. Its value lies in the ability to introduce the bromo- and fluoro-substituted phenyl ring into a larger molecule, allowing chemists to systematically modify and optimize the properties of new chemical entities. Related fluorophenyl isocyanates are employed as reagents in the synthesis of inhibitors targeting the RET proto-oncogene, which are explored in the treatment of various cancers chemicalbook.com.

Anticancer Agent Development

The structural core of this compound is integral to the development of potent anticancer agents. This is most prominently demonstrated by its connection to the potent androgen receptor (AR) antagonist, Enzalutamide, a key therapeutic for castration-resistant prostate cancer (CRPC) rhhz.netcaymanchem.comgoogle.com. The 4-bromo-2-fluorophenyl moiety is a critical component of Enzalutamide's chemical structure caymanchem.com. Numerous synthetic routes to Enzalutamide and its analogues have been developed, underscoring the importance of this chemical framework in the field of oncology rhhz.netnih.gov.

Antimycobacterial Active Molecule Synthesis

While the isocyanate functional group is a versatile handle for synthesizing a wide range of heterocyclic compounds, some of which are investigated for antimicrobial properties, a direct application of this compound for the synthesis of molecules with confirmed antimycobacterial activity is not extensively documented in the available research.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The substituents on the this compound scaffold—the bromo and fluoro groups—are of particular interest in SAR studies.

Halogen atoms like bromine and fluorine are often incorporated into drug candidates to modulate their pharmacological profiles. They can influence a molecule's:

Binding Affinity: By forming halogen bonds or altering the electronic nature of the aromatic ring.

Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life.

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

For example, in studies of certain anticancer compounds, the presence of a bromo substituent has been shown to be a critical structural feature for inhibiting the migration of cancer cells.

Investigation of Biological Activities

The primary biological activity investigated for derivatives containing the 4-bromo-2-fluorophenyl core is the antagonism of the androgen receptor (AR) caymanchem.comselleckchem.com. Enzalutamide, which contains this core, functions by potently inhibiting AR signaling, preventing its nuclear translocation, and impairing its ability to bind to DNA caymanchem.com. This mechanism is effective in treating prostate cancers that remain dependent on AR signaling caymanchem.com. The development of radiolabeled [¹⁸F]-enzalutamide for use in Positron Emission Tomography (PET) imaging to assess AR density in tumors further highlights the biological significance of this chemical scaffold nih.gov.

Enzyme Inhibition and Receptor Binding Investigations

This compound serves as a crucial reactive intermediate in the synthesis of molecules designed for enzyme inhibition and receptor binding studies. Its primary role is not as a direct inhibitor but as a building block for creating more complex, pharmacologically active compounds, particularly urea-based inhibitors. researchgate.netfrontiersin.org The urea functional group is recognized as a "privileged scaffold" in medicinal chemistry because it can form a robust network of hydrogen bonds with amino acid residues in the catalytic sites of enzymes, such as protein kinases. researchgate.netfrontiersin.org

A significant application of this isocyanate is in the generation of bi-aryl urea derivatives that function as kinase inhibitors. researchgate.net Kinases are a major class of enzymes targeted in cancer therapy, and inhibitors like Sorafenib and Regorafenib, which contain a urea moiety, have been developed to treat various cancers. thieme-connect.comresearchgate.netnih.gov The synthesis of these types of molecules often involves reacting an amine-containing fragment with an appropriate isocyanate or a carbamate equivalent to form the central urea linkage that is critical for binding to the kinase. thieme-connect.comresearchgate.net

Furthermore, derivatives structurally similar to Sorafenib and Regorafenib have been investigated as inhibitors of other enzymes, such as soluble epoxide hydrolase (sEH). nih.govnih.gov This demonstrates the versatility of the urea scaffold, constructed using isocyanate precursors, in targeting different enzyme classes. For instance, a structure-activity relationship (SAR) study on a series of Sorafenib-like compounds revealed that Regorafenib is a surprisingly potent sEH inhibitor, being 24-fold more potent than Sorafenib itself. nih.gov The specific substitution pattern of the 4-bromo-2-fluorophenyl group contributes to the electronic properties and conformational preferences of the final inhibitor, influencing its binding affinity and selectivity for the target enzyme. researchgate.netnih.gov

| Inhibitor Class | Target Enzyme Class | Example Approved Drugs | Key Structural Moiety |

| Bi-aryl ureas | Protein Kinases (e.g., RAF-1, VEGFR) | Sorafenib, Regorafenib | Urea |

| Urea-based inhibitors | Soluble Epoxide Hydrolase (sEH) | Sorafenib/Regorafenib-like analogues | Urea |

| Urea derivatives | Rho-associated Kinases (ROCK) | Investigational compounds | Urea |

Mechanism of Action Studies

The mechanism of action for inhibitors derived from this compound is centered on the reactivity of the isocyanate group (R-N=C=O). wikipedia.org Isocyanates are electrophiles, meaning they are reactive towards molecules with electron-rich atoms (nucleophiles), which are common in biological systems. wikipedia.orgnih.gov

When used to create enzyme inhibitors, the isocyanate is typically reacted with an amine to form a stable urea derivative. This urea-based inhibitor then interacts with the target enzyme. In the case of kinase inhibitors, the urea moiety is perfectly suited to form strong hydrogen bonds within the enzyme's active site, leading to potent, non-covalent inhibition. researchgate.netfrontiersin.org

However, the isocyanate group itself can also directly react with nucleophilic residues on a protein, such as the side chains of serine, cysteine, or lysine (B10760008), to form a covalent bond. acs.orgnih.gov This reaction, known as carbamoylation, leads to irreversible inhibition because the inhibitor becomes permanently attached to the enzyme, blocking its activity. While many modern inhibitors are designed for non-covalent binding, the potential for covalent modification is a key aspect of isocyanate chemistry. The specific mechanism—covalent or non-covalent—depends on the design of the final drug molecule. nih.gov For many urea-based kinase inhibitors, the interaction is a highly stable, non-covalent binding event within the kinase's catalytic cleft. researchgate.net

Prodrug Design and Bioconjugation Strategies Utilizing Isocyanate Reactivity

The high reactivity of the isocyanate functional group makes it a versatile tool for both prodrug design and bioconjugation strategies. acs.orgnih.gov

A prodrug is an inactive or less active molecule that is chemically transformed into an active drug within the body. orientjchem.orgnih.govfiveable.me This approach is often used to improve a drug's properties, such as solubility or delivery to a specific site. nih.govfiveable.me The reactivity of an isocyanate can be harnessed in a prodrug strategy where the isocyanate is part of a "linker" system. For example, a carbamate linkage, formed from an isocyanate, can be designed to be stable until it reaches a specific biological environment (like a tumor, which may have a different pH or enzyme profile), where it is then cleaved to release the active drug. nih.govfiveable.me Phenolic carbamates, for instance, have been explored as prodrugs that can be cleaved under certain biological conditions. acs.org

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a protein. researchgate.net The electrophilic nature of isocyanates makes them excellent candidates for this purpose, as they readily react with nucleophilic groups on proteins, most commonly the amine groups on the side chains of lysine residues, to form stable urea linkages. nih.govacs.org This strategy can be used to attach various "tags" to a small molecule or protein. acs.orgresearchgate.net For example, a fluorescent dye could be attached for imaging purposes, or a cytotoxic drug could be linked to an antibody that specifically targets cancer cells, creating an antibody-drug conjugate (ADC). wikipedia.org An isocyanate-mediated strategy allows for the creation of these complex bioconjugates under mild conditions, which helps to preserve the function of the biological component. acs.org

| Strategy | Principle | Reactive Group on Isocyanate | Reactive Partner on Biomolecule/Drug | Resulting Linkage |

| Prodrug Design | An inactive compound is converted to an active drug in the body. | Isocyanate (often as a carbamate) | Functional group on the drug (e.g., alcohol, amine) | Carbamate, Urea |

| Bioconjugation | A synthetic molecule is attached to a biomolecule. | Isocyanate | Nucleophilic groups on proteins (e.g., amines, thiols, alcohols) | Urea, S-thiocarbamate, Carbamate |

Materials Science Applications of 4 Bromo 2 Fluorophenyl Isocyanate Derivatives

Polymer Chemistry: Synthesis of Polyurethanes and Related Materials

The isocyanate group (-N=C=O) is a cornerstone of polyurethane chemistry, reacting readily with polyols to form the urethane (B1682113) linkages that constitute the polymer backbone. nih.gov The synthesis of polyurethanes from 4-bromo-2-fluorophenyl isocyanate would follow this fundamental principle, likely in a two-step process where the isocyanate is reacted with a polyol (such as polytetramethylene ether glycol) and a chain extender. mdpi.com

The final properties of a polymer are intrinsically linked to its molecular structure. For polyurethanes derived from this compound, the key influencing factors would be the rigidity of the aromatic ring and the presence of the halogen atoms.

Rigidity and Thermal Stability: The phenyl ring introduces a rigid segment into the polymer backbone. This rigidity, common in aromatic isocyanates like MDI (4,4′-methylene diphenyl diisocyanate), typically enhances the tensile strength and thermal stability of the resulting polyurethane compared to those made from aliphatic isocyanates. mdpi.com

Influence of Halogenation: The inclusion of fluorine and bromine atoms is expected to impart several desirable characteristics. Fluorination of polyurethane chains is a known method to significantly alter surface properties, leading to low surface energy and enhanced chemical resistance. mdpi.comresearchgate.net The C-F bond's strength can also improve the thermal and oxidative stability of the polymer. The bromine atom, being larger and more polarizable, can increase intermolecular forces, potentially leading to higher glass transition temperatures (Tg) and improved flame retardancy. The combined effect could produce polyurethanes with a unique balance of properties. mdpi.com

Table 1: Projected Influence of Structural Moieties of this compound on Polyurethane Properties

| Structural Feature | Expected Impact on Polymer Properties | Rationale |

| Phenyl Ring | Increased Tensile Strength, Modulus, and Thermal Stability | Introduction of rigid, hard segments into the polymer backbone. mdpi.com |

| Isocyanate Group | Forms Urethane Linkages, High Reactivity | Primary functional group for polyurethane polymerization. nih.gov |

| Fluorine Atom | Lower Surface Energy, Increased Chemical & Thermal Stability | High electronegativity and strength of the C-F bond. mdpi.com |

| Bromine Atom | Enhanced Flame Retardancy, Increased Intermolecular Forces | Acts as a radical trap in combustion; contributes to dipole interactions. |

Based on the projected properties, polyurethanes incorporating this compound could be tailored for specialized applications where performance outweighs cost.

Surface Coatings: The expected low surface energy and chemical resistance from the fluorine content would make these polymers excellent candidates for protective coatings that are hydrophobic, oleophobic, and resistant to harsh environments. researchgate.net

Adhesives and Sealants: The polarity introduced by the halogen atoms could enhance adhesion to various substrates, making them suitable for high-performance adhesives and sealants. mdpi.com

Advanced Foams: Rigid foams made from this isocyanate could exhibit superior thermal insulation and flame retardancy, making them valuable in construction and aerospace applications. researchgate.net

Fibers: The rigidity and potential for strong intermolecular forces suggest that fibers spun from these polyurethanes could possess high strength and environmental resistance.

Electrolyte Additives in Energy Storage Systems

The performance and safety of lithium-ion batteries are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. Small quantities of electrolyte additives are a key strategy to engineer a robust SEI. osti.gov Isocyanate compounds, particularly those with halogen substituents, have emerged as promising additives. nih.govresearchgate.net

It is hypothesized that this compound, when added to a standard liquid electrolyte, would be preferentially reduced at the anode surface during the initial charging cycles.

Formation of a Halogen-Rich SEI: The reduction of the molecule would likely lead to the formation of an SEI layer incorporating lithium fluoride (B91410) (LiF) and lithium bromide (LiBr). LiF is highly desirable in an SEI due to its wide electrochemical window and low solubility in the electrolyte, creating a dense, electronically insulating, yet ionically conductive layer that passivates the anode. researchgate.net The presence of fluorine-containing additives is known to facilitate the development of a thin, compact, and low-resistance SEI. researchgate.net

Polymeric Components: The isocyanate group can undergo electrochemical reduction and polymerization, forming a polymeric matrix within the SEI. This organic component provides flexibility to the SEI, helping it accommodate the volume changes of the anode (especially silicon-based anodes) during charging and discharging, thus improving cycle life. researchgate.netresearchgate.net Research on 4-fluorophenyl isocyanate (4-FBC) has shown it forms a robust, nitrogen-rich film on the cathode, mitigating electrolyte decomposition. nih.govresearchgate.net The bromine atom in this compound could further enhance the stability of this protective layer.

A significant challenge for lithium-ion batteries is the sharp decline in performance at low temperatures, largely due to increased charge transfer resistance and sluggish ion diffusion through the SEI. nih.govornl.gov

Reduced Interfacial Resistance: An SEI enriched with LiF, as would be expected from the reduction of this compound, generally exhibits lower impedance than SEI layers formed from standard carbonate electrolytes. This is because a well-formed, thin, and stable SEI can facilitate more efficient Li+ transport even when temperatures drop. Studies on other fluorinated additives have demonstrated improved low-temperature performance by creating a more favorable SEI composition. researchgate.netnih.gov The use of 4-fluorophenyl isocyanate has been shown to improve the low-temperature performance of LiNi₀.₈Mn₀.₁Co₀.₁O₂||SiOx@G pouch cells. researchgate.net

Table 2: Projected Performance Improvements in Li-ion Batteries with this compound Additive

| Performance Metric | Expected Improvement | Mechanism |

| Cycling Stability | Increased Capacity Retention | Formation of a stable, flexible, and passivating SEI layer containing LiF, LiBr, and polymeric components. nih.govresearchgate.net |

| Coulombic Efficiency | Higher Efficiency in Early Cycles | Preferential reduction of the additive to form a passivating SEI, preventing continuous electrolyte decomposition. nih.gov |

| Low-Temp. Performance | Higher Discharge Capacity Retention | Formation of a low-impedance, LiF-rich SEI that facilitates Li+ transport at reduced temperatures. researchgate.netresearchgate.net |

| Safety | Improved Thermal Stability | Formation of a stable SEI that is less prone to breakdown at elevated temperatures; potential flame-retardant effect of bromine. |

The electrochemical polymerization of the isocyanate group at the electrode-electrolyte interface is a key aspect of its function. The proposed mechanism involves the reduction of the isocyanate.

The reduction of the isocyanate group (-N=C=O) can proceed through one-electron or two-electron pathways. This process initiates a polymerization reaction, creating a network of polymer chains on the electrode surface. This in-situ formed polymer film integrates with the inorganic components (LiF, LiBr) to form a composite SEI. This hybrid organic-inorganic structure is believed to be critical for achieving both stability and flexibility, preventing the continuous decomposition of the electrolyte and extending the battery's operational life. researchgate.net

Advanced Characterization and Computational Studies of 4 Bromo 2 Fluorophenyl Isocyanate and Its Derivatives

Spectroscopic Methods for Reaction Monitoring and Product Characterization

Spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions and the detailed characterization of resulting products. These methods provide insights into reaction kinetics, mechanisms, and the structural features of newly synthesized molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy for Isocyanate Group

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring reactions involving isocyanates due to the distinct and well-defined absorption band of the isocyanate (-N=C=O) functional group.

The asymmetrical stretching vibration of the -N=C=O group appears in a region of the infrared spectrum that is typically free from other common functional group absorptions, between 2250 and 2285 cm⁻¹. This sharp and isolated peak serves as a convenient spectroscopic marker, allowing for the straightforward tracking of the isocyanate's consumption during a reaction. The progress of a reaction, such as the formation of a urethane (B1682113), can be monitored by observing the disappearance of this peak over time. researchgate.net

In-situ FT-IR spectroscopy, often utilizing an attenuated total reflectance (ATR) sensor, enables real-time analysis of reaction mixtures without the need for sampling. mt.com This provides continuous data on the concentration of the isocyanate, as well as the formation of products and by-products. mt.com This real-time monitoring is crucial for understanding reaction kinetics, identifying reaction endpoints, and ensuring the quality and consistency of the final product. mt.com For instance, in polyurethane synthesis, FT-IR can track the conversion of the isocyanate and polyol into the polymer. mt.com

| Spectroscopic Data for Isocyanate Group | |

| Functional Group | Isocyanate (-N=C=O) |

| Vibrational Mode | Asymmetrical Stretch |

| Typical FT-IR Absorption Range (cm⁻¹) | 2250 - 2285 |

| Peak Characteristics | Sharp, Strong, and Isolated |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For 4-bromo-2-fluorophenyl isocyanate and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and isocyanate groups.

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. The carbon atom of the isocyanate group has a characteristic chemical shift in the range of 120-140 ppm. The other aromatic carbons will also have distinct signals, which are influenced by the attached substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that is invaluable for characterizing fluorine-containing compounds. For this compound, ¹⁹F NMR will show a signal for the single fluorine atom, and its chemical shift and coupling to adjacent protons can confirm the substitution pattern on the aromatic ring.

Publicly available spectral data for similar compounds, such as 4-fluorophenyl isocyanate and 4-bromo-2-fluorobenzoic acid, can provide a reference for interpreting the spectra of this compound. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In the mass spectrum of an aryl isocyanate, the molecular ion peak is typically observed. mdpi.com Fragmentation patterns can be complex but often involve the loss of the NCO group or other neutral molecules. mdpi.com For long-chain isocyanates, a common base peak at m/z 99 has been observed, suggesting the formation of a stable six-membered ring structure. nih.gov The fragmentation of the urethane backbone in polyurethane derivatives has also been studied, with cleavage often occurring near the carbonyl group. nih.gov High-resolution mass spectrometry can provide exact mass measurements, which aids in determining the elemental formula of the parent compound and its fragments.

High-Throughput Experimentation (HTE) in Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has become an essential tool in modern chemical research, enabling the rapid screening of a large number of reaction conditions in parallel. youtube.com This approach significantly accelerates the discovery of new reactions and the optimization of existing ones. youtube.comacs.org

Automation in Chemical Transformations

Automation is a key component of HTE, allowing for the precise and rapid dispensing of reagents and the execution of numerous reactions simultaneously. youtube.comsyrris.com Robotic platforms and liquid handlers are used to prepare reaction arrays in multi-well plates, minimizing human error and increasing reproducibility. youtube.comnih.gov

Continuous flow chemistry is another automated approach that offers excellent control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgrsc.org This technique is particularly well-suited for handling hazardous reagents and for scaling up reactions. rsc.orggoogle.com The synthesis of isocyanates, for example, has been successfully demonstrated using continuous flow methods, which can improve safety and reaction kinetics. google.com Automated flow systems can be integrated with in-line analytical techniques for real-time monitoring and optimization. syrris.comresearchgate.net For instance, a benzylic C–H isocyanation protocol has been developed for high-throughput synthesis of ureas, where the isocyanate intermediate is used directly in the next step without isolation. rsc.org

Data Management and Modeling for HTE

The vast amount of data generated by HTE necessitates robust data management and analysis tools. nih.govchemrxiv.org Specialized software has been developed to design, manage, and analyze HTE experiments, allowing researchers to easily track experimental parameters and results. nih.govacdlabs.com

This data-rich environment is ideal for the application of machine learning and computational modeling. nih.govavantium.com By analyzing large datasets from HTE, machine learning algorithms can identify trends, predict reaction outcomes, and suggest optimal reaction conditions. nih.gov This data-driven approach can significantly reduce the number of experiments required for optimization and can lead to the discovery of novel reactivity. acs.orgresearchgate.net Data valuation techniques are also being explored to identify the most informative data points within large HTS datasets, further enhancing the efficiency of the discovery pipeline. acs.org The integration of HTE with data science and artificial intelligence is transforming the field of chemical discovery, enabling the development of more efficient and sustainable synthetic methods. acdlabs.comchemrxiv.org

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods provide invaluable insights into the intrinsic properties of molecules like this compound, guiding experimental work and helping to rationalize observed behaviors.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

In such studies, the optimized geometrical parameters, including bond lengths and angles, are calculated. For a molecule like this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the effects of the bromine, fluorine, and isocyanate substituents on the phenyl ring. The calculations would provide the global minimum energy structure and detailed information on the electronic distribution. researchgate.net The presence of the electronegative fluorine atom and the bulky bromine atom, in addition to the reactive isocyanate group, is expected to significantly influence the geometry and electronic properties of the benzene (B151609) ring.

The reactivity of this compound can also be explored using DFT. The isocyanate group is known for its electrophilic carbon atom, making it susceptible to nucleophilic attack. DFT calculations can quantify the local reactivity descriptors, such as the Fukui functions, to predict the most probable sites for electrophilic and nucleophilic attack.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Halogenated Aniline (B41778) (Analogous System)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.39 | - |

| C-Br | 1.89 | - |

| C-F | 1.35 | - |

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-N-H | - | 114 |

| C-C-C (aromatic) | - | 118 - 122 |

Note: This table presents hypothetical data based on typical values for similar structures as specific data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests a more reactive species. youtube.com

For this compound, FMO analysis would reveal the distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the phenyl ring, with some contribution from the bromine and fluorine atoms' lone pairs. The LUMO is likely to be centered on the isocyanate group, particularly on the C=N and C=O bonds, reflecting the electrophilic nature of the isocyanate carbon.

The energy gap between the HOMO and LUMO can be calculated using DFT. This gap provides insights into the charge transfer possibilities within the molecule and its potential for electronic transitions. A detailed analysis of the orbital compositions would elucidate the nature of intramolecular charge transfer upon excitation. For instance, in related fluoroaniline (B8554772) derivatives, the HOMO-LUMO gap has been shown to be a key determinant of their biological activity. sci-hub.senih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: These are hypothetical values for illustrative purposes, as specific experimental or high-level computational data for this compound is not publicly available.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions and the collective behavior of molecules. While specific MD simulations for this compound are not documented in the literature, the general principles of MD simulations for organic molecules and isocyanates can be applied to understand its expected behavior. researchgate.netmdpi.com

Simulations could also be employed to study the interactions of this compound with other molecules, such as solvents or reactants. This would be particularly useful in understanding its reactivity in different environments and in designing reaction conditions for the synthesis of its derivatives. The lack of accurate atomistic models for many isocyanate systems has been a limiting factor, but recent advances in modeling and machine learning are opening new avenues for more reliable simulations. researchgate.netmdpi.com

Crystallographic Studies and Polymorphism Analysis

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in a solid-state, which is fundamental for understanding a compound's physical properties. While a crystal structure for this compound itself is not publicly available, studies on related compounds can offer valuable insights into its potential solid-state behavior.

The analysis of crystal structures of derivatives, such as ureas formed from the reaction of this compound, could reveal common packing motifs and intermolecular interactions. For example, the crystal structure of a fluoroaniline derivative of hydroxynaphthoquinone showed a monoclinic lattice with specific bond lengths and angles that defined its solid-state conformation. sci-hub.se

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of solid materials, as different polymorphs can exhibit distinct physical properties. The study of polymorphism in a Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin revealed two different polymorphic forms with planar and nonplanar geometries, leading to different solid-state properties. acs.org This highlights the potential for polymorphism in molecules containing bromo- and fluoro-substituted phenyl rings. The investigation of polymorphism in this compound would involve screening for different crystalline forms under various crystallization conditions and characterizing them using techniques like X-ray diffraction.

Environmental and Safety Considerations in Research and Development of 4 Bromo 2 Fluorophenyl Isocyanate

Laboratory Safety Protocols for Isocyanate Handling and Storage

The safe handling and storage of isocyanates like 4-bromo-2-fluorophenyl isocyanate are paramount to prevent occupational exposure and ensure a safe laboratory environment. oup.comnj.gov Isocyanates are recognized for their potential to cause respiratory and dermal sensitization. nih.gov

Appropriate personal protective equipment is the final line of defense against exposure and must be used diligently when working with isocyanates. nj.gov This includes, but is not limited to:

Respiratory Protection: For tasks that may generate vapors, mists, or aerosols, a NIOSH-approved respirator with organic vapor cartridges is necessary. In situations with a potential for high concentrations or poor ventilation, a supplied-air respirator should be utilized. nj.gov

Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should be worn in conjunction with goggles. nj.gov

Table 1: Personal Protective Equipment for Handling this compound

| Body Part | Required PPE | Rationale |

| Respiratory System | NIOSH-approved respirator with organic vapor cartridges or supplied-air respirator. | Prevents inhalation of harmful vapors and aerosols. |

| Eyes and Face | Chemical safety goggles; face shield for splash hazards. | Protects against irritation and serious eye damage. |

| Hands | Chemically resistant gloves (e.g., nitrile, butyl rubber). | Prevents skin contact, irritation, and sensitization. |

| Body | Laboratory coat or disposable coveralls. | Minimizes skin exposure to spills and contamination. |

Engineering controls are the primary means of minimizing exposure to hazardous chemicals. For isocyanates, these controls are critical for managing airborne concentrations. nj.gov

Fume Hoods: All work with this compound should be conducted within a certified chemical fume hood to capture vapors at the source.

Glove Boxes: For manipulations requiring a highly controlled environment or when handling particularly volatile or potent isocyanates, a glove box can provide an additional layer of containment.

Ventilation: General laboratory ventilation should be maintained to ensure a safe ambient air quality. However, it is not a substitute for localized exhaust systems like fume hoods.

Prompt and appropriate response to spills is crucial to prevent wider contamination and exposure. Laboratories must have established emergency procedures and readily accessible spill kits.

Spill Kits: Spill kits containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents), neutralization solutions, and personal protective equipment should be available. Water should not be used for cleanup as it reacts with isocyanates to produce carbon dioxide gas, which can lead to pressure buildup in sealed containers. nj.gov

Emergency Showers and Eyewash Stations: These must be located within the immediate work area and be regularly tested. In case of skin or eye contact, the affected area should be flushed with copious amounts of water for at least 15 minutes. nj.gov

Decontamination: Spills should be covered with an absorbent material and then treated with a decontamination solution. A common formulation consists of sodium carbonate (5-10%) and liquid detergent (0.2-2%) in water. nj.gov

Waste Management and Disposal in Academic and Industrial Research

The disposal of this compound and related waste must comply with all federal, state, and local regulations for hazardous waste. nj.gov

Isocyanate waste should be collected in designated, properly labeled, and sealed containers. However, it's important to note that the reaction of isocyanates with moisture can generate carbon dioxide, potentially causing pressure buildup. Therefore, containers should not be sealed if contamination with water is suspected. nj.gov